(Des-ala3)-ghrp-2 is a synthetic peptide belonging to the growth hormone-releasing peptides family, specifically a modified version of growth hormone-releasing peptide-2. The modification involves the removal of the third amino acid, alanine, which enhances its stability and biological activity. This compound is primarily recognized for its ability to stimulate the release of growth hormone, making it significant in various scientific research areas including biochemistry, medicine, and pharmacology.
(Des-ala3)-ghrp-2 is classified under peptides and is utilized in biochemical research. It is particularly noted for its role in stimulating growth hormone release and has potential applications in treating growth hormone deficiencies and metabolic disorders . The compound's structure and modifications have made it a subject of interest in studies related to peptide synthesis and drug development.
The synthesis of (Des-ala3)-ghrp-2 typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin. Key steps in this process include:
The SPPS method is advantageous due to its efficiency and ability to produce high-purity peptides. The choice of protecting groups and coupling reagents can significantly affect the yield and purity of the final product.
The molecular structure of (Des-ala3)-ghrp-2 can be represented as follows:
This structure indicates that alanine at position 3 has been substituted or removed, altering its properties compared to GHRP-2.
The molecular formula for (Des-ala3)-ghrp-2 is C₃₈H₅₁N₉O₉S, with a molecular weight of approximately 785.94 g/mol. Its specific structural characteristics contribute to its enhanced biological activity compared to its parent compound.
(Des-ala3)-ghrp-2 can undergo several chemical reactions, including:
Common reagents used include:
(Des-ala3)-ghrp-2 is typically presented as a white powder. It is soluble in water and exhibits stability under appropriate storage conditions.
Key chemical properties include:
(Des-ala3)-ghrp-2 has diverse applications across various scientific fields:
The development of synthetic GHRPs began in the 1980s with pioneering work by endocrinologist Cyril Bowers, who discovered that certain enkephalin analogues could stimulate GH secretion. This serendipitous observation led to the rational design of the first-generation peptide GHRP-6 (His-DTrp-Ala-Trp-DPhe-Lys-NH₂), which demonstrated specific, dose-related GH release in vitro and in vivo. GHRP-6 established the foundational hexapeptide structure that would guide subsequent synthetic efforts [1] .
Table 1: Key Milestones in Synthetic GHRP Development
Time Period | Development Phase | Key Peptides | Significant Advances |
---|---|---|---|
Early 1980s | First-generation | GHRP-6 | First synthetic hexapeptide with specific GH-releasing activity; demonstrated oral activity and metabolic stability |
Late 1980s-1990s | Second-generation | GHRP-1, GHRP-2 | Enhanced potency and receptor specificity; GHRP-2 (pralmorelin) emerged as a research benchmark with sequence: H-D-Ala-D-2-Nal-Ala-Trp-D-Phe-Lys-NH₂ |
Post-1999 | Structural derivatives | (Des-Ala³)-GHRP-2, Hexarelin analogues | Targeted modifications exploring side chain elimination and residue substitution to refine pharmacological properties |
The structural evolution progressed systematically through three phases:
Backbone simplification: Subsequent research explored structural minimization while preserving pharmacophore elements. Hexarelin (His-D-2-Methyl-Trp-Ala-Trp-D-Phe-Lys-NH₂) emerged as a potent heptapeptide, but focus remained on optimizing hexapeptide scaffolds like GHRP-2 for improved pharmacokinetic profiles [1].
Receptor-specific analogues: The discovery that GHRPs bind both growth hormone secretagogue receptors (GHS-R1a) and CD36 receptors prompted design of analogues with selective binding profiles. (Des-Ala³)-GHRP-2 epitomizes this approach through deliberate elimination of the L-alanine residue at position 3—a modification hypothesized to alter receptor activation dynamics while maintaining core functionality [7].
The unexpected discovery of cytoprotective properties in early GHRPs significantly influenced their development trajectory. Beyond GH stimulation, researchers observed that these peptides could activate cell survival pathways (particularly PI3K/Akt), reduce reactive oxygen species (ROS) generation, enhance antioxidant defenses, and inhibit inflammatory cascades. These effects proved particularly valuable in cardiac tissues, where GHRPs demonstrated protective effects against ischemia-reperfusion injury—a finding that expanded their potential therapeutic applications beyond endocrinology into cardioprotection [1] .
(Des-Ala³)-GHRP-2 (molecular weight: 746.91 g·mol⁻¹; CAS: 158861-67-7) represents a strategically modified derivative of the parent peptide GHRP-2 (pralmorelin). Its systematic name reflects the deletion of the L-alanine residue normally occupying position 3 in the canonical GHRP-2 sequence [8] [10]. This structural alteration positions it within a specialized category of GHRP analogues designed for probing structure-activity relationships and receptor interaction mechanisms.
Table 2: Structural Comparison of Key GHRPs Including (Des-Ala³)-GHRP-2
Peptide | Amino Acid Sequence | Molecular Weight (g·mol⁻¹) | Modification Significance |
---|---|---|---|
GHRP-6 | His-DTrp-Ala-Trp-DPhe-Lys-NH₂ | 873.0 | Original benchmark; demonstrates GH release but with significant ghrelin receptor-mediated appetite stimulation |
GHRP-2 (Pralmorelin) | H-D-Ala-D-2-Nal-Ala-Trp-D-Phe-Lys-NH₂ | 817.9 | Incorporation of D-2-Nal enhances potency; standard for receptor studies |
(Des-Ala³)-GHRP-2 | H-D-Ala-D-2-Nal-__-Trp-D-Phe-Lys-NH₂ | 746.91 | Deletion of Ala³ simplifies structure; may alter receptor binding kinetics and functional selectivity |
Hexarelin | His-D-2-Methyl-Trp-Ala-Trp-D-Phe-Lys-NH₂ | 887.0 | Heptapeptide with strong CD36 receptor affinity and cardioprotective actions |
Structural Characteristics
The defining modification in (Des-Ala³)-GHRP-2—the absence of the Ala³ residue—creates several distinctive molecular characteristics:
Receptor Interaction Profile
(Des-Ala³)-GHRP-2 maintains binding capability to both primary GHRP receptors but with potentially altered activation profiles:
Functional Distinctiveness
The strategic deletion in (Des-Ala³)-GHRP-2 confers specialized properties differentiating it from parent compounds:
Attenuated endocrine effects: While definitive human studies are lacking, structural analogues with position-3 modifications typically demonstrate reduced GH-releasing potency compared to their parent peptides. This property positions (Des-Ala³)-GHRP-2 as a research tool for dissecting GH-dependent versus GH-independent effects [7].
Antifibrotic potential: Like other GHRPs, this analogue may counteract fibrogenic cytokine pathways (particularly TGF-β signaling), potentially reducing collagen deposition in various tissues. This effect appears mediated through both direct receptor interactions and downstream antioxidant mechanisms [1] [9].
Muscle preservation: In experimental models of catabolic states, GHRP-2 derivatives significantly suppressed expression of atrophy-related ubiquitin ligases MAFbx and MuRF1. (Des-Ala³)-GHRP-2 likely retains this capability through conserved mechanisms involving IGF-1 upregulation and inhibition of catabolic transcription factors [5].
The ongoing investigation of (Des-Ala³)-GHRP-2 exemplifies the sophisticated medicinal chemistry approach driving contemporary peptide research—leveraging precise structural modifications to refine biological activity profiles and isolate specific therapeutic effects within this pharmacologically versatile family [1] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7